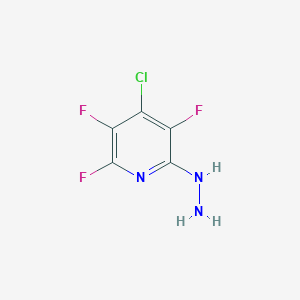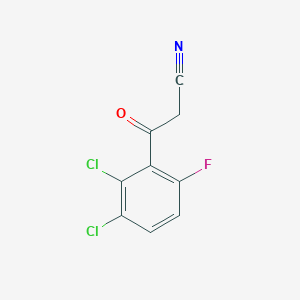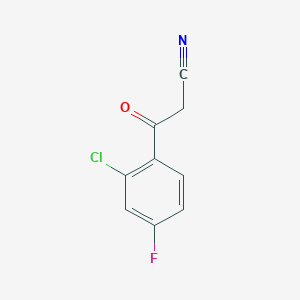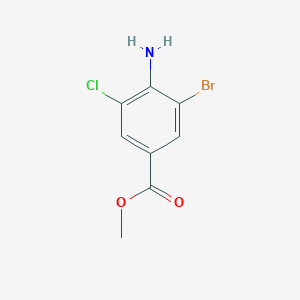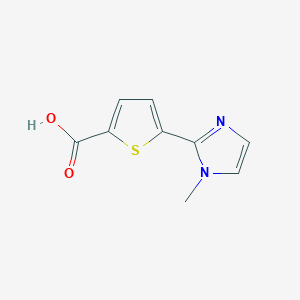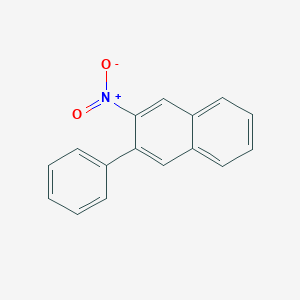
2-Nitro-3-phenylnaphthalene
Overview
Description
2-Nitro-3-phenylnaphthalene is a chemical compound that is widely used in scientific research. It is a naphthalene derivative that has a nitro group and a phenyl group attached to it. The compound has several applications in the field of chemistry, biochemistry, and pharmacology.
Scientific Research Applications
Photochemical Behavior
The photochemistry of nitro-phenylnaphthalenes, similar to 2-Nitro-3-phenylnaphthalene, has been studied, revealing interesting environmental implications. Patel and Boyer (1980) explored the photolysis of 1-nitro-2-phenylnaphthalene in methanol, leading to various products through environmental reactions like isomerization and oxidative coupling (Patel & Boyer, 1980).
Synthesis and Chemical Behavior
Research on 2-phenylnaphthalenes, closely related to 2-Nitro-3-phenylnaphthalene, has focused on their synthesis through various methods. Wang et al. (2011) developed a protocol for synthesizing 2-phenylnaphthalene via a gold-catalyzed dimerization process, demonstrating the importance of benzyl carbon as a nucleophilic center (Wang et al., 2011). Additionally, Wagh and Bhanage (2015) reported a novel synthesis method using a recyclable ionic liquid, showcasing higher atom efficiency and wider substrate applicability (Wagh & Bhanage, 2015).
Thermodynamic Properties
The thermodynamic properties of phenylnaphthalenes, like 2-Nitro-3-phenylnaphthalene, are crucial for understanding their behavior in various applications. Chirico et al. (2014) detailed the thermodynamic properties in the ideal-gas state for 1-phenylnaphthalene and 2-phenylnaphthalene, providing insights into their enthalpies, entropies, and Gibbs free energies (Chirico et al., 2014).
Photophysical Characterization and Potential Applications
García-López et al. (2014) synthesized and characterized organotin compounds derived from Schiff bases, including nitro-phenylnaphthalene derivatives, for potential use in organic light emitting diodes (OLEDs). This research highlights the photophysical properties and potential application in electronics (García-López et al., 2014).
Anti-inflammatory Effects
Chang et al. (2017) investigated the anti-inflammatory pharmacological effect of 2-phenylnaphthalene derivatives, providing insights into their potential therapeutic uses. This study demonstrates the diverse applications of these compounds beyond their chemical properties (Chang et al., 2017).
properties
IUPAC Name |
2-nitro-3-phenylnaphthalene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11NO2/c18-17(19)16-11-14-9-5-4-8-13(14)10-15(16)12-6-2-1-3-7-12/h1-11H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBINDVOBMNKCIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=CC=CC=C3C=C2[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Nitro-3-phenylnaphthalene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








